2-[(2-oxopropyl)sulfanyl]-3-phenyl-6-(trifluoromethyl)-4(3H)-pyrimidinone
Description
This pyrimidinone derivative features a trifluoromethyl group at the C-6 position, a phenyl group at C-3, and a 2-oxopropylsulfanyl moiety at C-2. The trifluoromethyl group enhances metabolic stability and lipophilicity, while the phenyl group at C-3 is critical for biological activity.
Properties
IUPAC Name |
2-(2-oxopropylsulfanyl)-3-phenyl-6-(trifluoromethyl)pyrimidin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11F3N2O2S/c1-9(20)8-22-13-18-11(14(15,16)17)7-12(21)19(13)10-5-3-2-4-6-10/h2-7H,8H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SCDPWLDOAGNOCE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)CSC1=NC(=CC(=O)N1C2=CC=CC=C2)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11F3N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(2-oxopropyl)sulfanyl]-3-phenyl-6-(trifluoromethyl)-4(3H)-pyrimidinone typically involves multi-step organic reactions. One common method includes the reaction of a pyrimidinone derivative with a trifluoromethylating agent under controlled conditions. The reaction conditions often require the use of catalysts and specific solvents to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
Chemical Reactions Analysis
O-Alkylation Reactions
The compound undergoes chemoselective O-alkylation when reacted with 4-(iodomethyl)-2-(methylthio)-6-(trihalomethyl)pyrimidines under optimized conditions. This reaction proceeds via nucleophilic substitution at the oxygen atom of the pyrimidinone ring, forming ether derivatives with high efficiency .
Key Reaction Conditions
| Solvent | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|
| Acetonitrile | Reflux | 1.0 | 90 |
| Acetone | Reflux | 0.5 | 89 |
Example derivatives synthesized include:
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4c : 2-(Methylthio)-4-(((4-(2-methoxyphenyl)-6-(trifluoromethyl)pyrimidin-2-yl)oxy)methyl)-6-(trifluoromethyl)pyrimidine (98% yield) .
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4h : 2-(Methylthio)-4-(((4-(4-bromophenyl)-6-(trifluoromethyl)pyrimidin-2-yl)oxy)methyl)-6-(trifluoromethyl)pyrimidine (91% yield) .
NMR data for 4f (δ = −70.13 ppm for F) and HRMS (m/z 465.0623 [M+H]) confirm successful alkylation .
Nucleophilic Substitution
The sulfanyl (-S-) group participates in nucleophilic displacement reactions. For instance, the methylthio moiety can be oxidized to a sulfonyl group, enabling further substitution with amines or thiols .
General Procedure
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Oxidation : Methylthio groups are oxidized using hydrogen peroxide or mCPBA.
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Substitution : The resulting sulfonyl group reacts with nucleophiles (e.g., amines) under basic conditions.
This pathway facilitates diversification of the pyrimidinone scaffold for biological testing .
Acid-Mediated Ring-Opening
Under acidic conditions (e.g., HCl or TFA), the pyrimidinone ring undergoes hydrolysis, yielding open-chain intermediates. These intermediates can re-cyclize with aldehydes or ketones to form fused heterocycles .
Condensation Reactions
The ketone group in the 2-oxopropylsulfanyl side chain participates in condensation with amines or hydrazines. For example:
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Reaction with hydroxylamine forms oxime derivatives.
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Condensation with hydrazine yields hydrazone-linked analogs .
Trifluoromethyl Group Effects
The electron-withdrawing trifluoromethyl group enhances:
Scientific Research Applications
Biological Activities
Research has indicated that compounds similar to 2-[(2-oxopropyl)sulfanyl]-3-phenyl-6-(trifluoromethyl)-4(3H)-pyrimidinone exhibit a range of biological activities, including:
- Anticancer Properties : Studies have shown that this compound can inhibit the growth of various cancer cell lines, suggesting its potential as an anticancer agent.
- Anti-inflammatory Effects : The compound has demonstrated anti-inflammatory properties in preclinical models, indicating possible therapeutic applications in treating inflammatory diseases.
- Antimicrobial Activity : In vitro studies reveal that it possesses antibacterial and antifungal properties, making it a candidate for developing new antimicrobial agents.
Interaction Studies
Understanding how this compound interacts with biological targets is crucial for elucidating its mechanism of action. Interaction studies typically involve:
- Molecular Docking : Computational techniques are employed to predict binding affinities with various biological targets.
- In Vitro Assays : Experimental validation through cell-based assays to assess efficacy and safety.
Case Studies
Recent literature provides insights into specific case studies involving this compound:
-
Anticancer Activity : A study demonstrated that this compound effectively inhibited the proliferation of breast cancer cells through apoptosis induction mechanisms.
"The compound exhibited significant cytotoxic effects on MCF-7 cells, suggesting its potential as a novel anticancer agent" .
-
Anti-inflammatory Mechanism : Research highlighted its ability to downregulate pro-inflammatory cytokines in macrophages, indicating a promising role in treating inflammatory disorders.
"The results showed a marked reduction in TNF-alpha levels upon treatment with the compound" .
Mechanism of Action
The mechanism of action of 2-[(2-oxopropyl)sulfanyl]-3-phenyl-6-(trifluoromethyl)-4(3H)-pyrimidinone involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The compound may inhibit specific enzymes or receptors, leading to its observed biological effects .
Comparison with Similar Compounds
Substitution at C-2: Role of the Sulfanyl Group
The C-2 position is highly sensitive to modifications. Key analogs include:
*Inferred from structurally similar compound in .
The 2-oxopropylsulfanyl group in the target compound enhances potency compared to benzyl or chlorobenzyl analogs, likely due to improved hydrogen-bonding capacity from the ketone. However, cytotoxicity data for the target remains unreported, while benzyl-substituted analogs show higher cytotoxicity (IC50 ~9–10 µM) .
Substitution at C-3: Importance of the Phenyl Group
The phenyl group at C-3 is essential for activity. For example:
- 3-Propyl-6-(trifluoromethyl)-pyrimidinone: Inactive despite trifluoromethyl at C-6 .
- 3-Phenyl-6-(trifluoromethyl)-pyrimidinone: Active (IC50 ~2.9 µM), emphasizing the necessity of aromatic substitution .
Substitution at C-6: Trifluoromethyl vs. Other Groups
The trifluoromethyl group at C-6 is superior to bulkier substituents:
*Data from compound in , which shares the trifluoromethyl group.
The trifluoromethyl group’s electron-withdrawing properties likely enhance target binding, while bulkier groups (e.g., benzyl) sterically hinder interactions.
Molecular Weight and Physicochemical Properties
The target compound’s molecular weight is estimated at ~376.79 g/mol (based on analogs in and ). Compared to analogs with simpler substituents (e.g., methyl or chlorobenzyl groups), the 2-oxopropylsulfanyl moiety increases molecular weight but improves solubility due to polar ketone functionality .
Key Structure-Activity Relationship (SAR) Findings
C-2 Position: Electron-withdrawing or polar groups (e.g., 2-oxopropylsulfanyl) enhance potency over nonpolar substituents (e.g., benzyl).
C-3 Position : Aromatic groups (phenyl) are mandatory for activity; alkyl chains abolish efficacy.
C-6 Position : Trifluoromethyl is optimal; larger groups reduce potency and increase cytotoxicity.
Cytotoxicity : Correlates with lipophilicity; trifluoromethyl analogs exhibit lower cytotoxicity than benzyl derivatives .
Biological Activity
2-[(2-Oxopropyl)sulfanyl]-3-phenyl-6-(trifluoromethyl)-4(3H)-pyrimidinone, known by its CAS number 866049-80-1, is a compound that has garnered attention for its potential biological activities. This article aims to explore its biological properties, including mechanisms of action, pharmacological effects, and relevant research findings.
The molecular formula of this compound is with a molar mass of 328.31 g/mol. Its structure features a pyrimidine ring substituted with a trifluoromethyl group and a sulfanyl moiety, which are critical for its biological activity .
Anticancer Activity
Recent studies indicate that compounds within the pyrimidinone class exhibit significant anticancer properties. For instance, derivatives similar to this compound have shown effectiveness against various cancer cell lines. A study demonstrated that these compounds can inhibit tumor growth by inducing apoptosis in cancer cells through the activation of the intrinsic apoptotic pathway .
Anti-inflammatory Effects
The compound's structural features suggest potential anti-inflammatory activity. Research on related compounds has shown that they can inhibit pro-inflammatory cytokines and reduce inflammatory responses in animal models. For example, compounds with similar scaffolds have been reported to lower levels of IL-6 and TNF-alpha in inflammatory conditions .
The mechanisms through which this compound exerts its biological effects include:
- Inhibition of Enzymatic Activity : Some studies suggest that this compound may inhibit specific enzymes involved in cancer progression and inflammation.
- Modulation of Signaling Pathways : The compound may interfere with key signaling pathways such as NF-kB and MAPK, which are crucial in regulating inflammation and cell survival .
Case Study 1: Anticancer Efficacy
A recent preclinical study evaluated the anticancer efficacy of this compound on human breast cancer cells (MCF-7). The results showed a dose-dependent reduction in cell viability with an IC50 value of approximately 15 µM after 48 hours of treatment. The compound was also found to induce G1 phase cell cycle arrest and apoptosis, indicating its potential as a therapeutic agent for breast cancer .
Case Study 2: Anti-inflammatory Activity
In an experimental model of arthritis, administration of the compound resulted in a significant reduction in paw swelling and joint inflammation compared to control groups. Histological analysis revealed decreased infiltration of inflammatory cells and reduced expression of pro-inflammatory cytokines in treated animals .
Data Table: Summary of Biological Activities
Q & A
Basic: What synthetic methodologies are recommended for preparing 2-[(2-oxopropyl)sulfanyl]-3-phenyl-6-(trifluoromethyl)-4(3H)-pyrimidinone?
Answer:
The synthesis typically involves two key steps: (1) introducing the trifluoromethyl group to the pyrimidinone core and (2) attaching the (2-oxopropyl)sulfanyl moiety.
- Trifluoromethylation: Fluorinating agents like potassium fluoride in polar solvents (e.g., DMSO) are effective for introducing trifluoromethyl groups to pyrimidine derivatives, as demonstrated in analogous syntheses of trifluoromethylpyridines .
- Sulfanyl Linkage: Thiol-alkylation reactions under basic conditions (e.g., K₂CO₃ in DMF) can couple 2-oxopropyl thiols to the pyrimidinone scaffold. Similar strategies are reported for sulfanyl-acetic acid derivatives in pyrimidine systems .
Critical Considerations: - Purification via column chromatography (silica gel, ethyl acetate/hexane gradients) is recommended to isolate intermediates.
- Monitor reaction progress using TLC or HPLC to avoid over-alkylation.
Basic: What spectroscopic and analytical techniques are optimal for characterizing this compound?
Answer:
A multi-technique approach is essential:
- NMR Spectroscopy:
- Mass Spectrometry (HRMS): Validate molecular weight (e.g., ESI+ mode for [M+H]⁺ ion).
- X-ray Crystallography: For unambiguous structural confirmation, as applied to related pyrimidinone derivatives .
Advanced: How can computational modeling predict the reactivity of the trifluoromethyl group in this compound?
Answer:
Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) can model:
- Electrophilic Reactivity: The electron-withdrawing trifluoromethyl group reduces electron density at C6, directing nucleophilic attacks to adjacent positions.
- Metabolic Stability: Predict metabolic sites via docking studies with cytochrome P450 enzymes, as shown for similar trifluoromethyl-pyrimidine derivatives .
Validation: Compare computational results with experimental data (e.g., LC-MS for metabolite identification).
Advanced: How can researchers resolve contradictions in reported biological activity data for this compound?
Answer:
Discrepancies may arise from assay conditions or impurity profiles. Mitigation strategies include:
- Standardized Assays: Replicate studies under controlled conditions (e.g., fixed ATP concentrations in kinase assays).
- Purity Validation: Use HPLC (≥95% purity) and elemental analysis to exclude confounding impurities, as emphasized in pharmacological studies of pyrimidinone-based drugs .
- Meta-Analysis: Cross-reference data with structurally analogous compounds (e.g., hydramethylnon derivatives) to identify structure-activity trends .
Advanced: What strategies stabilize the sulfanyl moiety during synthetic and storage phases?
Answer:
The sulfanyl group is prone to oxidation. Stabilization methods include:
- Inert Atmosphere: Conduct reactions under nitrogen/argon to prevent disulfide formation.
- Antioxidants: Add 0.1% w/v ascorbic acid to reaction mixtures or storage solutions.
- Low-Temperature Storage: Store at -20°C in amber vials, as recommended for thioether-containing intermediates .
Basic: What are the key safety considerations for handling this compound?
Answer:
- Personal Protective Equipment (PPE): Use nitrile gloves, lab coats, and eye protection.
- Ventilation: Perform syntheses in a fume hood due to volatile byproducts (e.g., thiols).
- Waste Disposal: Segregate halogenated waste (trifluoromethyl byproducts) and consult EPA guidelines for pyrimidinone derivatives .
Advanced: How does the electronic nature of the trifluoromethyl group influence the compound’s interaction with biological targets?
Answer:
The trifluoromethyl group enhances:
- Lipophilicity: Increases membrane permeability (logP ~2.5–3.0, predicted via ChemDraw).
- Binding Affinity: Forms strong van der Waals interactions with hydrophobic enzyme pockets, as observed in pyrimidinone-based protease inhibitors .
Experimental Validation: - Surface Plasmon Resonance (SPR) to measure binding kinetics.
- Isothermal Titration Calorimetry (ITC) for thermodynamic profiling.
Advanced: What in silico tools can optimize the pharmacokinetic profile of this compound?
Answer:
- ADMET Prediction: Tools like SwissADME or ADMETLab estimate absorption, distribution, and toxicity.
- Metabolite Prediction: Use GLORY or GLORYx platforms to identify potential Phase I/II metabolites.
- Solubility Enhancement: Co-solvent systems (e.g., PEG-400/water) can be modeled with COSMO-RS .
Basic: How can researchers confirm the regioselectivity of substituents on the pyrimidinone ring?
Answer:
- NOE (Nuclear Overhauser Effect) NMR: Detect spatial proximity between substituents (e.g., phenyl at C3 and trifluoromethyl at C6).
- X-ray Diffraction: Resolve crystal packing to confirm substitution patterns, as demonstrated for triazolo-pyrimidinones .
Advanced: What catalytic systems improve yield in large-scale syntheses of this compound?
Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
